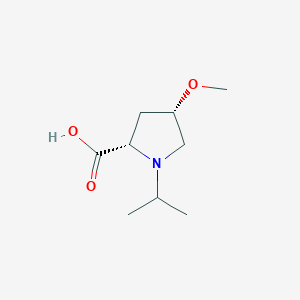
(2S,4S)-1-Isopropyl-4-methoxy-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a discussion of methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. It may also discuss any challenges or innovations associated with the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry. It may also discuss methods used to determine the structure, such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve a discussion of reactions that the compound undergoes, including the reaction conditions and the products. It may also discuss the mechanism of these reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Studies on Proline Derivatives
Conformational Stability and Protein Folding : The impact of proline hydroxylation on peptide conformation has been explored, indicating that hydroxy substituents influence cis-trans isomerization and the conformation of the pyrrolidine ring. This is relevant for (2S,4S)-1-Isopropyl-4-methoxy-proline as modifications at the 4-position can similarly affect molecular recognition and stability in biological systems (Taylor, Hardré, & Edwards, 2005).
Biochemical Applications : Enzymatic reactions converting L-proline to its hydroxylated forms highlight the potential of proline derivatives in synthetic chemistry and biocatalysis. The specificity of hydroxylases to proline's position and stereochemistry underlines the significance of understanding and utilizing specific proline derivatives in pharmaceuticals and organic synthesis (Hara & Kino, 2009).
Structural Analysis and Synthetic Applications : The structural effects of substituting proline with its derivatives, such as 4-hydroxyproline and 4-methoxyproline, in peptides and proteins, demonstrate the role of these modifications in influencing protein stability and folding. This suggests that this compound could find applications in designing peptides and proteins with enhanced stability or specific folding patterns (Shoulders et al., 2010).
Recognition and Binding : The DNA binding properties of 4-methoxypyrrolic natural products, which share a structural motif with this compound, suggest potential applications in molecular recognition and as probes in biochemical research. The specific interactions with DNA highlight the utility of such compounds in studying and manipulating genetic materials (Melvin, Ferguson, Lindquist, & Manderville, 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,4S)-4-methoxy-1-propan-2-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)10-5-7(13-3)4-8(10)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGLHRMLUPYMGT-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@H](C[C@H]1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine](/img/structure/B2860474.png)


![6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2860480.png)
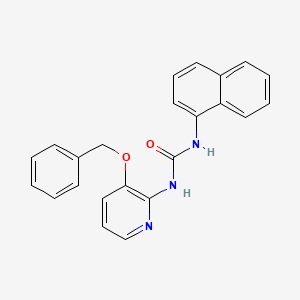
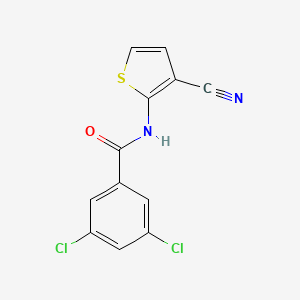
![2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2860484.png)
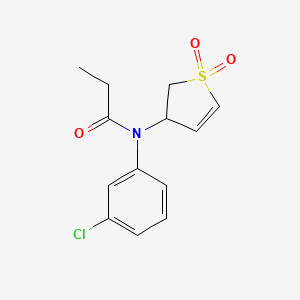
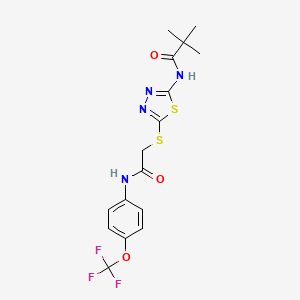
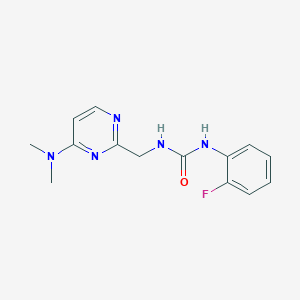
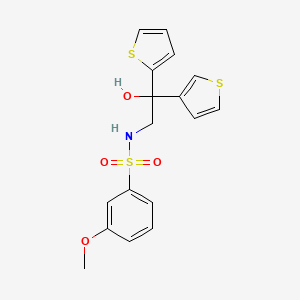

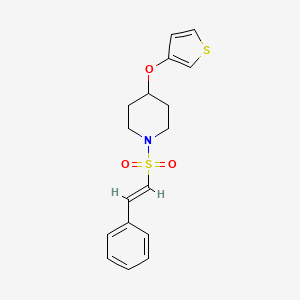
![Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2860495.png)